Orantinib

Catalog No.
S724843
CAS No.
210644-62-5
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orantinib

CAS Number

210644-62-5

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid, (Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid, orantinib, SU 6668, SU006668, SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Orantinib is a small molecule compound classified as a receptor tyrosine kinase inhibitor, specifically targeting the vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor. Its chemical formula is C18H18N2O3, and it has a molecular weight of approximately 314.35 g/mol. Orantinib is noted for its oral bioavailability and has been investigated for its potential in treating various cancers, including lung, breast, kidney, gastric, and prostate cancers .

Orantinib's anti-cancer properties stem from its ability to target multiple receptor tyrosine kinases (RTKs) that play a crucial role in cancer cell proliferation and survival. These RTKs include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) [, ]. By binding to the ATP-binding pocket of these enzymes, Orantinib inhibits their activity, thereby blocking the signaling cascades that promote tumor growth and angiogenesis (blood vessel formation).

Investigating Cancer Biology:

Orantinib is primarily used to study the role of platelet-derived growth factor receptor beta (PDGFRβ) in cancer development and progression. PDGFRβ is a tyrosine kinase receptor involved in cell growth and angiogenesis (formation of new blood vessels). Orantinib specifically binds to and inhibits PDGFRβ, allowing researchers to:

  • Understand the contribution of PDGFRβ signaling to specific cancers: By blocking this pathway, scientists can observe the effects on cancer cell growth, survival, and migration, providing insights into the potential role of PDGFRβ as a therapeutic target in specific cancers [].
  • Identify potential drug combinations: Orantinib can be combined with other drugs targeting different pathways to assess their synergistic effects and identify potential therapeutic combinations for cancer treatment [].

Studying Other Diseases:

Beyond cancer, Orantinib has shown potential applications in studying other diseases with involvement of PDGFRβ or related signaling pathways, such as:

  • Fibrotic diseases: Orantinib is being investigated for its ability to inhibit excessive tissue fibrosis, a hallmark of diseases like liver fibrosis and idiopathic pulmonary fibrosis [].
  • Neurological diseases: Studies are exploring the potential of Orantinib in neurodegenerative diseases like Alzheimer's disease, where it may help regulate abnormal cell growth and support neuroprotection [].

Uncovering Underlying Mechanisms:

Orantinib's ability to target specific signaling pathways allows researchers to:

  • Investigate the downstream effects of PDGFRβ signaling: By observing the cellular and molecular changes upon Orantinib treatment, researchers can gain insights into the complex network of signaling pathways involved in various biological processes [].
  • Develop new research tools: Orantinib serves as a valuable tool for researchers to develop new methods and models to study cell signaling pathways and their role in various diseases.

Orantinib functions primarily through the inhibition of autophosphorylation of receptor tyrosine kinases. The mechanism involves binding to the ATP-binding site of these receptors, preventing their activation and subsequent signaling pathways that promote tumor growth and angiogenesis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

In preclinical studies, Orantinib has demonstrated significant anti-tumor activity across various cancer cell lines. It has shown promising results in inhibiting the growth of renal cancer cell lines and has been effective against breast cancer cell lines, particularly triple-negative types. The compound's cytotoxic effects are attributed to its ability to induce apoptosis and cell cycle arrest at the G1 phase, primarily through interactions with the extracellular signal-regulated kinase pathways .

The synthesis of Orantinib involves several steps, typically starting from simpler organic compounds. One common method includes:

  • Formation of Chloroacetamide Intermediate: The free amino group of a precursor compound is reacted with chloroacetyl chloride in a dehydrated solvent.
  • Refluxing: The resulting intermediate undergoes reflux with hydrochloric acid in ethanol to facilitate further reactions.
  • Purification: The final product is purified using techniques such as column chromatography to isolate Orantinib from by-products .

Orantinib is primarily being explored for its applications in oncology as a treatment for various solid tumors. Clinical trials have focused on its efficacy against:

  • Lung Cancer
  • Breast Cancer
  • Kidney Cancer
  • Gastric Cancer
  • Prostate Cancer

Its role as a receptor tyrosine kinase inhibitor positions it as a potential therapeutic agent in targeted cancer therapies .

Studies investigating Orantinib's interactions have highlighted its ability to bind selectively to specific kinases involved in tumor progression. This selectivity not only enhances its therapeutic potential but also minimizes off-target effects commonly associated with less specific chemotherapeutics. Interaction studies have shown that Orantinib can effectively inhibit the phosphorylation of key proteins involved in cancer cell signaling pathways, leading to reduced tumor growth .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

310.13174244 g/mol

Monoisotopic Mass

310.13174244 g/mol

Heavy Atom Count

23

UNII

9RL37ZZ665

Pharmacology

Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

252916-29-3

Metabolism Metabolites

TSU-68 has known human metabolites that include TSU-68 metabolite 2, TSU-68 metabolite 3, and TSU-68 metabolite 1.

Wikipedia

Orantinib

Dates

Modify: 2023-08-15

Explore Compound Types